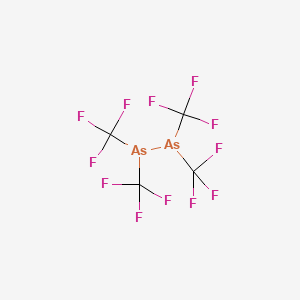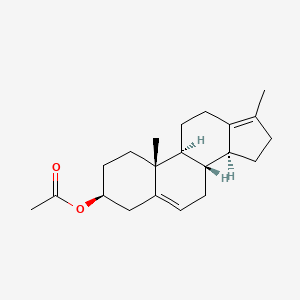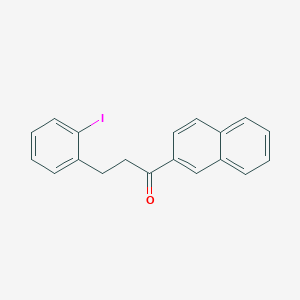
2-Naphthyl-3(2-Iodophenyl)Propaneone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthyl-3(2-Iodophenyl)Propaneone is an organic compound with the molecular formula C19H15IO It is characterized by the presence of a naphthyl group and an iodophenyl group attached to a propaneone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl-3(2-Iodophenyl)Propaneone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative of naphthalene with an iodophenyl propaneone under the catalysis of palladium. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthyl-3(2-Iodophenyl)Propaneone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the iodine atom.
Major Products
Oxidation: Formation of naphthyl ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted naphthyl derivatives.
Aplicaciones Científicas De Investigación
2-Naphthyl-3(2-Iodophenyl)Propaneone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Naphthyl-3(2-Iodophenyl)Propaneone involves its interaction with molecular targets through its functional groups. The naphthyl and iodophenyl groups can participate in various binding interactions, including hydrogen bonding, π-π stacking, and halogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthyl-3(2-Bromophenyl)Propaneone
- 2-Naphthyl-3(2-Chlorophenyl)Propaneone
- 2-Naphthyl-3(2-Fluorophenyl)Propaneone
Uniqueness
2-Naphthyl-3(2-Iodophenyl)Propaneone is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromine, chlorine, or fluorine analogs. The larger atomic radius and higher polarizability of iodine can enhance certain types of interactions, making this compound particularly interesting for specific applications.
Propiedades
Fórmula molecular |
C19H15IO |
|---|---|
Peso molecular |
386.2 g/mol |
Nombre IUPAC |
3-(2-iodophenyl)-1-naphthalen-2-ylpropan-1-one |
InChI |
InChI=1S/C19H15IO/c20-18-8-4-3-6-15(18)11-12-19(21)17-10-9-14-5-1-2-7-16(14)13-17/h1-10,13H,11-12H2 |
Clave InChI |
LIRXRUVHBPVQTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCC3=CC=CC=C3I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13424117.png)
![N-[2-(Trifluoromethyl)-1,8-naphthyridin-3-yl]-N-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13424120.png)
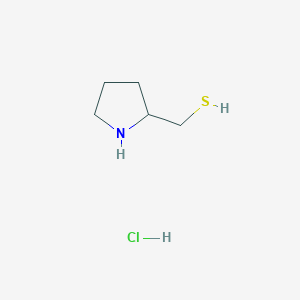
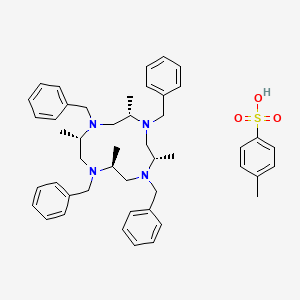
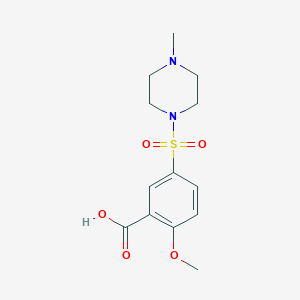

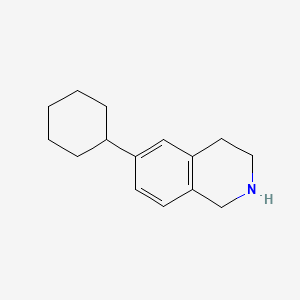
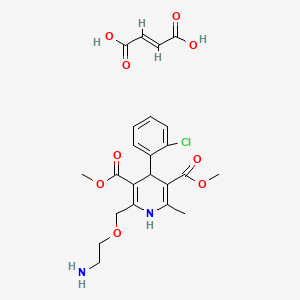
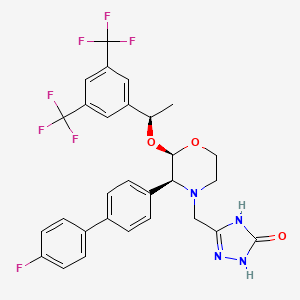
![1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline](/img/structure/B13424171.png)
